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Introduction
The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including

DNA repair, cell cycle arrest, and apoptosis. Its transcriptional activity is tightly controlled, and

dysregulation of the p53 pathway is a hallmark of many cancers. The histone

acetyltransferases (HATs) CBP (CREB-binding protein) and its paralog p300 are key co-

activators of p53. Acetylation of p53 by CBP/p300 is crucial for its stabilization and the

subsequent transactivation of its target genes.[1][2][3][4]

SGC-CBP30 is a potent and selective chemical probe that inhibits the bromodomains of CBP

and p300.[5][6] The bromodomain is responsible for recognizing and binding to acetylated

lysine residues, a key step in the recruitment of the HAT machinery to chromatin. By inhibiting

the CBP/p300 bromodomain, SGC-CBP30 can modulate the transcriptional activity of genes

regulated by these co-activators, including p53 target genes.[7][8]

This application note provides a detailed protocol for utilizing SGC-CBP30 in p53 reporter

assays to investigate its impact on p53-mediated transcription. p53 reporter assays, typically

employing a luciferase reporter gene under the control of p53 response elements (p53REs),

offer a quantitative method to assess the transcriptional activity of p53 in a cellular context.
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Cellular stress signals, such as DNA damage, activate upstream kinases that phosphorylate

p53. This phosphorylation promotes the interaction of p53 with the CBP/p300 co-activators.

CBP/p300 then acetylates p53 at specific lysine residues, which enhances its DNA binding

affinity and transcriptional activity.[2][4] Acetylated p53 binds to p53REs in the promoter regions

of its target genes, recruiting the transcriptional machinery and initiating gene expression.

SGC-CBP30, by binding to the bromodomain of CBP/p300, prevents the recognition of

acetylated histones and potentially other acetylated proteins, thereby disrupting the assembly

of active transcription complexes at p53 target gene promoters and leading to a reduction in

p53-mediated transcription.
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Figure 1: p53 signaling pathway and the inhibitory action of SGC-CBP30.
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The following table presents representative data from a hypothetical p53 luciferase reporter

assay investigating the dose-dependent effect of SGC-CBP30. In this example, a p53-

responsive reporter cell line was treated with a p53 activator (e.g., Doxorubicin) to induce p53

activity, followed by treatment with varying concentrations of SGC-CBP30.

Table 1: Effect of SGC-CBP30 on p53-Mediated Luciferase Activity

SGC-CBP30 Concentration
(µM)

Relative Luciferase Units
(RLU)

% Inhibition of p53 Activity

0 (Vehicle Control) 1,500,000 0%

0.1 1,275,000 15%

0.5 900,000 40%

1 600,000 60%

5 300,000 80%

10 150,000 90%

Note: The data presented in this table are for illustrative purposes only and represent expected

trends based on the known mechanism of SGC-CBP30. Actual results may vary depending on

the specific cell line, reporter construct, and experimental conditions.
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Figure 2: General workflow for a p53 luciferase reporter assay.
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Detailed Protocol: p53 Luciferase Reporter Assay Using
a Stable Cell Line
This protocol is designed for a 96-well plate format using a commercially available p53 reporter

cell line, such as the p53 Leeporter™ - HeLa Cell Line.

Materials:

p53 reporter stable cell line (e.g., HeLa, HCT-116, or U2OS)

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

SGC-CBP30

p53 activator (e.g., Doxorubicin, Nutlin-3a, or Etoposide)

DMSO (vehicle for SGC-CBP30 and activator)

Phosphate-Buffered Saline (PBS)

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

White, opaque 96-well microplates

Luminometer

Procedure:

Cell Seeding:

Culture the p53 reporter cells according to the supplier's recommendations.

Trypsinize and resuspend the cells in complete growth medium.

Seed the cells into a white, opaque 96-well plate at a density of 1 x 104 to 2 x 104 cells

per well in 100 µL of medium.

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
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Compound Preparation:

Prepare a stock solution of SGC-CBP30 in DMSO (e.g., 10 mM).

Prepare a stock solution of the p53 activator in DMSO (e.g., 10 mM Doxorubicin).

Create a serial dilution of SGC-CBP30 in complete growth medium to achieve the desired

final concentrations. Also, prepare a vehicle control containing the same final

concentration of DMSO.

Prepare the p53 activator at a working concentration in complete growth medium. The

optimal concentration should be determined empirically by performing a dose-response

curve.

Cell Treatment:

Carefully remove the medium from the wells.

Add 50 µL of the p53 activator solution to all wells except for the negative control wells

(add 50 µL of medium with DMSO).

Add 50 µL of the SGC-CBP30 dilutions or vehicle control to the appropriate wells. The

final volume in each well should be 100 µL.

Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

Luciferase Assay:

Equilibrate the 96-well plate and the luciferase assay reagent to room temperature.

Add a volume of luciferase assay reagent equal to the volume of culture medium in each

well (e.g., 100 µL).

Mix the contents of the wells by placing the plate on an orbital shaker for 5-10 minutes at

room temperature to ensure complete cell lysis.

Measure the luminescence of each well using a luminometer. The integration time should

be optimized based on the signal intensity.
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Data Analysis:

Subtract the average luminescence signal from the negative control wells (no activator)

from all other readings.

Normalize the data by expressing the luminescence signal in each treated well as a

percentage of the signal from the vehicle-treated control (p53 activator + DMSO).

Calculate the percent inhibition for each SGC-CBP30 concentration.

Plot the percent inhibition against the log of the SGC-CBP30 concentration to generate a

dose-response curve and determine the IC50 value.

Protocol for Transient Transfection
For cell lines that do not stably express a p53 reporter, a transient transfection approach can

be used.

Additional Materials:

p53-responsive firefly luciferase reporter plasmid (e.g., pGL4.38[luc2P/p53 RE/Hygro]

Vector).[1]

A control plasmid expressing Renilla luciferase under a constitutive promoter (for

normalization).

Transfection reagent (e.g., Lipofectamine™ 3000).

Opti-MEM™ I Reduced Serum Medium.

Procedure:

Follow the cell seeding protocol as described above.

On the day of transfection, prepare the DNA-lipid complexes according to the transfection

reagent manufacturer's protocol. Co-transfect the p53 firefly luciferase reporter plasmid and

the Renilla luciferase control plasmid.
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Add the transfection complexes to the cells and incubate for 24 hours.

After 24 hours, replace the transfection medium with fresh complete growth medium.

Proceed with the cell treatment and luciferase assay as described in the stable cell line

protocol.

For data analysis, use a dual-luciferase reporter assay system to measure both firefly and

Renilla luciferase activity. Normalize the firefly luciferase activity to the Renilla luciferase

activity for each well to account for variations in transfection efficiency and cell number.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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